Boiling Point Differentiation vs. Simpler Cyanoacetates
Ethyl 2-cyano-2-ethyl-3-methylhexanoate exhibits a boiling point of 241°C at atmospheric pressure, which is 31–33°C higher than unsubstituted ethyl cyanoacetate (bp 208–210°C) , approximately 26.5°C higher than the shorter-chain α,α-disubstituted analog ethyl 2-cyano-2-ethylbutanoate (bp 214.5°C) , and 12.3°C higher than the linear hexyl cyanoacetate (bp 228.7°C) . This boiling point is nearly identical to that of the isomeric 2-ethylhexyl cyanoacetate (bp 241.4°C at 760 mmHg), but the target compound's bp is approximately 52°C lower than the positional isomer ethyl 3-cyano-3-ethylhexanoate (bp 293.1°C) . These differences are quantitatively sufficient to alter fractional distillation cut points, vacuum distillation parameters, and boiling point-based identity verification protocols. Procurement of the wrong analog would require re-validation of distillation parameters and could lead to failed in-process control checks.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 241°C |
| Comparator Or Baseline | Ethyl cyanoacetate: 208–210°C; Ethyl 2-cyano-2-ethylbutanoate: 214.5°C; Hexyl cyanoacetate: 228.7°C; Ethyl 3-cyano-3-ethylhexanoate: 293.1°C |
| Quantified Difference | Δ = +31 to +33°C vs. ethyl cyanoacetate; Δ = +26.5°C vs. ethyl 2-cyano-2-ethylbutanoate; Δ = +12.3°C vs. hexyl cyanoacetate; Δ = −52°C vs. ethyl 3-cyano-3-ethylhexanoate |
| Conditions | Atmospheric pressure (760 mmHg); data from ChemicalBook, ChemSrc, ChemSpider |
Why This Matters
A 12–33°C boiling point difference among cyanoacetate analogs requires distinct distillation protocols and precludes simple drop-in substitution during purification or identity testing.
